molecular formula C11H13Cl2N B12880263 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine

Cat. No.: B12880263
M. Wt: 230.13 g/mol
InChI Key: MQFOXRPPOLGZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-4-methylpyridine
  • 2-(2,6-Dichlorophenyl)-4-methylpiperidine
  • 2-(2,6-Dichlorophenyl)-4-methylpyrrole

Uniqueness

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Biological Activity

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for this context)
  • Molecular Formula : C11H12Cl2N
  • Molecular Weight : 245.13 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Effects : Similar compounds in the pyrrolidine family have shown anticonvulsant properties. Studies involving derivatives of pyrrolidine have demonstrated significant efficacy in animal models for epilepsy, suggesting that this compound may also possess similar effects .
  • Antinociceptive Activity : The compound has potential analgesic effects, as evidenced by studies that measure its impact on pain response in animal models. For instance, compounds with similar structures have been shown to reduce pain perception in formalin tests .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This is a common feature among many pyrrolidine derivatives .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in modulating excitability and neurotransmitter release in the nervous system . The modulation of these channels can lead to both anticonvulsant and analgesic effects.

Case Studies and Research Findings

  • Anticonvulsant Study :
    • A study evaluated the anticonvulsant activity of various pyrrolidine derivatives, including those structurally related to this compound. The results indicated significant protection against seizures induced by pentylenetetrazole and pilocarpine in mice .
  • Pain Response Analysis :
    • In a formalin test assessing antinociceptive properties, compounds similar to this compound showed a marked reduction in pain response during both acute and inflammatory phases of pain .

Comparative Analysis with Similar Compounds

Compound NameAnticonvulsant ActivityAntinociceptive ActivityAntimicrobial Activity
This compoundModerateSignificantPreliminary evidence
Pyrrolidine-2,5-dioneHighModerateLimited
3-MethylpyrrolidineModerateSignificantNot established

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)11-8(12)3-2-4-9(11)13/h2-4,7,10,14H,5-6H2,1H3

InChI Key

MQFOXRPPOLGZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.